molecular formula C15H16N2O2 B3187851 N-[4-(4-Methoxyanilino)phenyl]acetamide CAS No. 17785-89-6

N-[4-(4-Methoxyanilino)phenyl]acetamide

Cat. No.: B3187851
CAS No.: 17785-89-6
M. Wt: 256.3 g/mol
InChI Key: BMUMXXZBLKOEEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-Methoxyanilino)phenyl]acetamide is an acetamide derivative featuring a phenyl group substituted with a 4-methoxyanilino moiety at the para position. Structural analyses (e.g., crystallography) reveal that the molecule adopts a planar conformation stabilized by intramolecular hydrogen bonds (C–H···O) and intermolecular N–H···O interactions . These interactions contribute to its crystalline packing and stability.

Properties

CAS No.

17785-89-6

Molecular Formula

C15H16N2O2

Molecular Weight

256.3 g/mol

IUPAC Name

N-[4-(4-methoxyanilino)phenyl]acetamide

InChI

InChI=1S/C15H16N2O2/c1-11(18)16-12-3-5-13(6-4-12)17-14-7-9-15(19-2)10-8-14/h3-10,17H,1-2H3,(H,16,18)

InChI Key

BMUMXXZBLKOEEZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC2=CC=C(C=C2)OC

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=CC=C(C=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[4-(4-Methoxyanilino)phenyl]acetamide with structurally related acetamide derivatives, focusing on substituent effects, pharmacological activities, and structural features:

Compound Name Substituents Pharmacological Activity Key Structural Features References
This compound 4-Methoxyanilino (electron-donating) Not explicitly reported Planar structure; intramolecular H-bonding (C–H···O)
N-[4-(4-Methylpiperazinyl)sulfonyl]phenyl]acetamide 4-Methylpiperazinyl sulfonyl Analgesic (comparable to paracetamol) Sulfonamide group; piperazine ring enhances solubility
N-(4-Ethoxyphenyl)sulfamoylphenyl]acetamide 4-Ethoxyphenyl sulfamoyl Not reported Ethoxy group (–OC₂H₅); sulfamoyl linkage
N-[4-(4-Nitrophenoxy)phenyl]acetamide 4-Nitrophenoxy (electron-withdrawing) Structural study focus Nitro group (–NO₂); strong intermolecular π-π stacking
N-(4-{[(4-Acetylphenyl)amino]sulfonyl}phenyl)acetamide 4-Acetylphenyl sulfamoyl Not reported Acetyl group (–COCH₃); sulfamoyl enhances rigidity
Compound H (N-[3-((4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl]acetamide) Benzyloxy-piperidinyl triazine Sodium channel inhibition (analgesic) Triazine core; bulky substituents modulate target binding

Key Findings:

Substituent Effects on Pharmacological Activity: Sulfonamide derivatives (e.g., N-[4-(4-methylpiperazinyl)sulfonyl]phenyl]acetamide) exhibit pronounced analgesic activity, likely due to enhanced hydrogen-bonding capacity and solubility .

Structural and Crystallographic Insights: The methoxy group in this compound stabilizes the molecular conformation via intramolecular C–H···O interactions, whereas nitro-substituted analogs rely on π-π stacking for crystal packing . Bulky substituents (e.g., benzyloxy-piperidinyl in Compound H) introduce steric hindrance, which may affect bioavailability but enhance target specificity .

Synthetic Accessibility: Methoxyanilino derivatives are typically synthesized via acetylation of substituted anilines (e.g., reacting 4-(4-methoxyanilino)aniline with acetyl chloride) . Sulfonamide analogs require additional steps, such as sulfonation of the phenyl ring, to introduce the sulfamoyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(4-Methoxyanilino)phenyl]acetamide
Reactant of Route 2
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N-[4-(4-Methoxyanilino)phenyl]acetamide

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